molecular formula C18H13F2N3OS B2499177 1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea CAS No. 1334375-24-4

1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea

Cat. No. B2499177
CAS RN: 1334375-24-4
M. Wt: 357.38
InChI Key: ULOUMHJZZPOEJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives typically involves the introduction of various functional groups to the core structure to enhance biological activity. For example, in paper , a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives were synthesized by replacing the acetamide group with an alkylurea moiety. This modification aimed to retain antiproliferative activity while reducing toxicity. Similarly, paper reports the synthesis of over 50 phenyl thiazolyl urea and carbamate derivatives, indicating a broad interest in modifying this core structure for biological applications.

Molecular Structure Analysis

The molecular structure of urea derivatives is critical for their biological activity. Paper provides an in-depth analysis of the molecular structure and vibrational spectra of a related compound, 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, using Density Functional Theory (DFT). The study includes calculations of hyperpolarizability and charge delocalization, which are important for understanding the electronic properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the substituents on the phenyl and thiazole rings. Although the papers do not provide specific reactions for the compound , they do discuss the biological reactivity of similar compounds. For instance, paper describes the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives that inhibit receptor tyrosine kinases, which are important targets in cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and electronic properties, are essential for their function as drugs. Paper discusses the electronic properties, including HOMO and LUMO energies, which can influence the compound's ability to interact with biological targets. Paper mentions the clog P value of a specific derivative, which is a measure of lipophilicity and can affect the compound's distribution within the body.

Scientific Research Applications

  • Antitumor Activities : A study by Ling et al. (2008) explored the synthesis of novel thiazolyl urea derivatives, which exhibited promising antitumor activities.

  • Cyclooxygenase-2 Inhibition : Research by Faidallah et al. (2002) synthesized derivatives involving the thiazole ring and found them to be effective cyclooxygenase-2 inhibitors.

  • Antimicrobial Activities : A study by Adem et al. (2022) on synthesized derivatives containing the thiazole and difluorophenyl components demonstrated considerable antibacterial and antifungal activities.

  • Chitin Synthesis Inhibition : The crystal structure of a related compound was analyzed by Zhong et al. (1998), indicating its potential as an inhibitor of chitin synthesis.

  • Antioxidant Activity : Reddy et al. (2015) synthesized thiazole analogues possessing urea functionality, exhibiting potent antioxidant activity (Reddy et al., 2015).

  • Fungicidal Activities : Song et al. (2008) synthesized a compound with structural similarities and found it to exhibit excellent fungicidal activities (Song et al., 2008).

  • Inhibition of Chitin Synthesis in Insects : Deul et al. (1978) presented the insecticidal effect of a structurally related compound by inhibiting chitin synthesis (Deul et al., 1978).

  • ACAT Inhibition : Romeo et al. (1999) explored the synthesis of thiazole derivatives as potential acyl-CoA: cholesterol O-acyltransferase inhibitors (Romeo et al., 1999).

  • Antileukemic Agents : Prasanna et al. (2010) reported the effectiveness of thiazole derivatives as potent anti-leukemic agents (Prasanna et al., 2010).

  • Corrosion Inhibition : Saraswat and Yadav (2020) synthesized quinoxaline derivatives, including thiazole, which served as effective corrosion inhibitors (Saraswat & Yadav, 2020).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c19-12-6-3-7-13(20)16(12)21-17(24)23-18-22-15-11-5-2-1-4-10(11)8-9-14(15)25-18/h1-7H,8-9H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOUMHJZZPOEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea

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